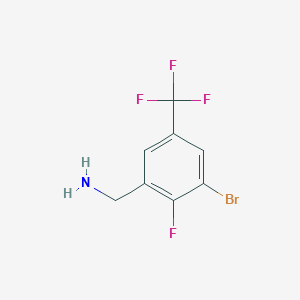

3-Bromo-2-fluoro-5-trifluoromethylbenzylamine

Descripción

Propiedades

IUPAC Name |

[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H,3,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAANAYCVVBTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Summary (From Patent CN113372223A)

- Starting Material: 2-fluoro-3-bromonitrile.

- Reagents: Borane-dimethyl sulfide complex (BH3·SMe2) solution.

- Solvent: Dichloromethane or tetrahydrofuran (THF).

- Conditions:

- The 2-fluoro-3-bromonitrile solution is cooled to -5 °C under inert atmosphere (nitrogen or argon).

- BH3·SMe2 solution (1-5 mol/L) is added dropwise at 1:1.2-2.2 molar ratio.

- After addition, reaction mixture is stirred at 1-2 °C for 50-60 minutes, then at room temperature for 10-11 hours.

- Reaction is quenched by slow addition of methanol until hydrogen evolution ceases.

- The solvent is evaporated under reduced pressure.

- The residue is dissolved in methanol and refluxed for 2-5 hours to complete boride quenching.

- Final purification is done by column chromatography on aluminum oxide using ethyl acetate as eluent.

Results:

| Parameter | Value |

|---|---|

| Yield | 93.2% - 96.2% |

| Purity (HPLC) | 99.4% - 99.5% |

| Physical State | Colorless oil |

| Reaction Time | 10-11 hours + reflux 2-5 hrs |

| Temperature Range | -5 °C to room temperature |

This method avoids hazardous azidation or metal catalysts and offers a cost-effective, high-yield route to 2-fluoro-3-bromo-benzylamine.

Synthesis of 3-Bromo-4-fluorobenzaldehyde as a Precursor

The aldehyde intermediate 3-bromo-4-fluorobenzaldehyde is crucial for further functionalization toward the target benzylamine.

Method Summary (From Patent CN109912396B)

- Starting Material: 4-fluorobenzaldehyde.

- Bromination Reagents: Sodium bromide, hydrochloric acid, and sodium hypochlorite aqueous solution.

- Solvents: Dichloromethane and water.

- Conditions:

- Dissolve 4-fluorobenzaldehyde in dichloromethane (solution A).

- Prepare aqueous solution of sodium bromide and hydrochloric acid (solution B).

- Mix solutions A and B at 20-25 °C under ultrasonic irradiation.

- Add sodium hypochlorite solution dropwise over 1 hour.

- Continue ultrasonic treatment and stirring, then allow phase separation.

- Wash organic phase to neutrality, dry, and remove solvent.

- Purify crude product by bulk melting crystallization at 31 °C.

Results:

| Parameter | Value |

|---|---|

| Yield | Not explicitly stated |

| Purity | High (implied by crystallization) |

| Reaction Temperature | 20-25 °C |

| Bromination Agent | Sodium bromide + NaOCl |

| Advantages | Avoids elemental bromine, safer and environmentally friendly |

This method provides an environmentally benign alternative to traditional bromination using hazardous bromine or chlorine.

Preparation of 3-Bromo-5-trifluoromethylaniline Intermediate

The trifluoromethyl group is introduced prior to or after halogenation depending on the route. The amine functionality is typically introduced via nitration, reduction, or amination steps.

Method Summary (From Patent CN101168510A)

- Starting Material: 4-bromo-2-trifluorotoluidine.

- Stepwise Process:

- Acetylation: React with acetic acid and acetic anhydride at 50-60 °C to protect the amine group.

- Nitration: Treat acetylated intermediate with sulfuric acid and nitric acid below 20 °C.

- Deacetylation: Hydrolyze acetyl group using hydrochloric acid reflux.

- Deamination: Diazotization with sodium nitrite in sulfuric acid at 10 °C, followed by replacement with phosphorous acid and cupric oxide to remove amino group.

- Reduction: Use iron powder in water with acetic acid under reflux to reduce nitro group to amine.

Results:

| Step | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Acetylation | 98 | 99.6 | 50-60 °C, acetic acid + anhydride |

| Nitration | 97.4 | 99.4 | <20 °C, H2SO4 + HNO3 |

| Deacetylation | 98.5 | 99.35 | Reflux with 30% HCl |

| Deamination | 53.76 | 98.53 | Sodium nitrite, phosphorous acid, CuO |

| Reduction | 85.5 | 98.5 | Fe powder, reflux, acetic acid |

- Overall yield: approximately 43%.

- The process is scalable and suitable for preparing related halogenated trifluoromethylanilines.

- Each step uses conventional unit operations facilitating industrial application.

Comparative Data Table of Key Preparation Steps

Summary and Notes

- The preparation of this compound involves complex multi-step synthesis combining halogenation, fluorination, trifluoromethylation, and amination.

- Modern methods emphasize safer reagents (avoiding elemental bromine and toxic azides), inert atmospheres, and environmentally friendly conditions.

- High yields and purities are achievable with careful control of reaction parameters and purification.

- The synthesis routes are adaptable for industrial scale production with conventional unit operations.

- Further research may focus on direct trifluoromethylation methods or improved catalytic systems for better overall yield.

This detailed analysis consolidates diverse patent literature and research findings to provide a comprehensive professional resource on the preparation methods of this compound.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-fluoro-5-trifluoromethylbenzylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.

Reduction: The compound can be reduced to remove halogen atoms or to convert functional groups.

Substitution: The halogen atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles such as sodium cyanide (NaCN) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives, carboxylic acids, and other oxidized products.

Reduction: Amines, alcohols, and other reduced derivatives.

Substitution: Alkylated or arylated derivatives.

Aplicaciones Científicas De Investigación

3-Bromo-2-fluoro-5-trifluoromethylbenzylamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand the behavior of certain enzymes and receptors.

Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.

Industry: The compound's unique properties make it useful in the production of advanced materials and chemical intermediates.

Mecanismo De Acción

The mechanism by which 3-Bromo-2-fluoro-5-trifluoromethylbenzylamine exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride (CAS 2168326-54-1)

- Molecular Formula : C₈H₂BrClF₄O

- Molecular Weight : 305.45 g/mol

- Key Differences : Replaces the benzylamine (-CH₂NH₂) group with a benzoyl chloride (-COCl) moiety.

- Implications : The acid chloride group increases reactivity toward nucleophiles (e.g., in acylation reactions). The absence of the amine reduces basicity and alters solubility in polar solvents .

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride (CAS 2155856-59-8)

- Molecular Formula : C₈H₈BrF₃N·HCl

- Molecular Weight : 290.51 g/mol

- Key Differences : Lacks the 2-fluoro substituent but includes a methylamine (-CH₂NH₂) group. The hydrochloride salt enhances aqueous solubility compared to the free amine.

Substituent Variations

Bromo-Trifluoromethylphenol Derivatives (e.g., 5-Bromo-2-(trifluoromethyl)phenol, CAS 1121585-15-6)

- Molecular Formula : C₇H₄BrF₃O

- Molecular Weight : ~241.01 g/mol

- Key Differences : Replaces the benzylamine group with a hydroxyl (-OH) group.

- Implications: Phenols are significantly more acidic (pKa ~8–10) than benzylamines (pKa ~9–11 for free amines). The -CF₃ group further enhances acidity, making these compounds suitable for reactions requiring deprotonation .

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS 2704827-34-7)

- Molecular Formula : C₁₀H₅BrClF₃O₃

- Molecular Weight : ~361.5 g/mol

- Key Differences : Substitutes fluorine with chlorine at position 2 and replaces -CF₃ with -OCF₃. The ester (-COOCH₃) group alters polarity and reactivity.

- The ester group enables hydrolysis to carboxylic acids, offering a pathway for further derivatization .

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Key Properties/Reactivity |

|---|---|---|---|---|---|---|

| 3-Bromo-2-fluoro-5-trifluoromethylbenzylamine | Not Available | C₈H₆BrF₄N | 272.04 | Br (3), F (2), -CF₃ (5) | Benzylamine | Low basicity, steric hindrance at F |

| 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride | 2168326-54-1 | C₈H₂BrClF₄O | 305.45 | Br (3), F (2), -CF₃ (5) | Acid chloride | High reactivity toward nucleophiles |

| (3-Bromo-5-CF₃-phenyl)-methyl-amine HCl | 2155856-59-8 | C₈H₈BrF₃N·HCl | 290.51 | Br (3), -CF₃ (5) | Benzylamine (HCl) | High solubility, no F at position 2 |

| 5-Bromo-2-(trifluoromethyl)phenol | 1121585-15-6 | C₇H₄BrF₃O | 241.01 | Br (5), -CF₃ (2) | Phenol | High acidity, stable aromatic ring |

| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | 2704827-34-7 | C₁₀H₅BrClF₃O₃ | 361.50 | Br (3), Cl (2), -OCF₃ (5) | Ester | Hydrolyzable to carboxylic acids |

Actividad Biológica

3-Bromo-2-fluoro-5-trifluoromethylbenzylamine (CAS No: 871325-57-4) is a fluorinated benzylamine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of halogen substituents that may influence its interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Bromine and Fluorine Substituents: The presence of bromine and fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its biological interactions.

- Amines: The amine group may facilitate hydrogen bonding with biological receptors, enhancing binding affinity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes. The following are notable mechanisms through which this compound may exert its effects:

- Receptor Binding: Similar compounds have been shown to interact with adenosine receptors, particularly A3 receptors, where structural modifications can significantly influence binding affinity and selectivity .

- Inhibition of Enzymatic Activity: Benzylamine derivatives have been studied for their potential to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of biogenic amines in the brain, impacting mood and cognitive functions .

Pharmacological Studies

Recent studies have explored the pharmacological properties of related benzylamine derivatives, indicating potential therapeutic applications. For instance:

- Adenosine Receptor Modulation: Research has demonstrated that certain benzylamine derivatives exhibit selectivity for A3 adenosine receptors, which are implicated in neuroprotection and anti-inflammatory responses .

- Monoamine Oxidase Inhibition: Studies on similar compounds suggest that they may serve as MAO inhibitors, which could be beneficial in treating depression and other mood disorders by increasing neurotransmitter availability .

Case Studies

Several case studies highlight the biological significance of halogenated benzylamines:

- Neuroprotective Effects: A study involving structurally similar compounds found that certain benzylamines provided neuroprotective effects against oxidative stress in neuronal cell lines, suggesting a role in neurodegenerative disease management.

- Antidepressant Activity: Compounds with similar structures have been evaluated for their antidepressant-like effects in animal models, demonstrating increased serotonin levels and improved behavioral outcomes.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is essential.

| Compound Name | MAO Inhibition | A3 Receptor Affinity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Potential | Moderate | Under Investigation |

| 5'-N-Methyl-N6-(3-bromobenzyl)adenosine | Strong | High | Confirmed |

| 4-Amino-benzylamine | Moderate | Low | Limited Evidence |

Q & A

Q. What are the optimal synthetic routes for 3-bromo-2-fluoro-5-trifluoromethylbenzylamine, and how do reaction conditions influence yield?

Methodological Answer:

- Key Steps : Synthesis typically involves bromination and methylation. For example, bromination using Br₂ in CH₂Cl₂ at 0–5°C followed by methylation with methylamine under basic conditions (e.g., NaHCO₃) .

- Critical Variables : Temperature control during bromination minimizes side reactions (e.g., polybromination). Solvent choice (polar aprotic vs. nonpolar) affects reaction kinetics. Yields range from 40–70% depending on purity of intermediates .

Q. How can NMR spectroscopy distinguish structural isomers of this compound?

Methodological Answer:

- 19F NMR : The fluorine atom at position 2 and trifluoromethyl group at position 5 produce distinct splitting patterns. For example, the -CF₃ group shows a quartet (due to coupling with adjacent F) .

- 1H NMR : Benzylamine protons (CH₂NH₂) resonate at δ 3.5–4.0 ppm, while aromatic protons exhibit splitting from Br and F .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Hazards : Corrosive (skin/eye irritation) and potential respiratory sensitizer.

- Protocols : Use fume hoods, nitrile gloves, and PPE. Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, CF₃) influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Withdrawal : The -CF₃ group strongly withdraws electrons, activating the ring for nucleophilic substitution at position 4. Bromine at position 3 acts as a leaving group in Suzuki-Miyaura couplings .

- Case Study : Pd-catalyzed coupling with arylboronic acids proceeds at 80°C in THF, achieving >80% conversion. Steric hindrance from -CF₃ may require bulky ligands (e.g., SPhos) .

Q. What strategies resolve contradictions in reported biological activity data for analogs?

Methodological Answer:

- Data Discrepancies : Variations in antifungal IC₅₀ values (e.g., 2–20 µM) may arise from assay conditions (pH, cell lines).

- Troubleshooting : Standardize assays using CLSI guidelines. Compare docking simulations (e.g., leucyl-tRNA synthetase binding) with experimental IC₅₀ to validate computational models .

Q. How can computational modeling predict metabolic stability of this compound?

Methodological Answer:

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to analyze metabolic hotspots. The benzylamine group is prone to oxidative deamination; introducing electron-withdrawing groups (e.g., -CF₃) slows CYP450-mediated metabolism .

- Validation : Compare half-life (t₁/₂) in human liver microsomes with predictions. Adjust substituents (e.g., replacing F with Cl) to optimize stability .

Analytical & Characterization Challenges

Q. How to quantify trace impurities (e.g., dehalogenated byproducts) using LC-MS?

Methodological Answer:

Q. What crystallographic techniques confirm the spatial arrangement of substituents?

Methodological Answer:

- Single-Crystal X-Ray : Grow crystals via vapor diffusion (hexane/EtOAc). The -CF₃ group adopts a planar conformation with C-F bond angles of 109.5°, verified by Hirshfeld analysis .

Data Contradiction & Reproducibility

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

Methodological Answer:

- Root Causes : Variations in reagent purity (e.g., Br₂ vs. NBS), moisture sensitivity of intermediates.

- Optimization : Use anhydrous solvents, monitor reactions via TLC (hexane:EtOAc 4:1). Report detailed protocols (e.g., stirring rate, cooling methods) .

Biological Evaluation

Q. What in vitro assays are suitable for assessing antimicrobial activity?

Methodological Answer:

- Assay Design : Broth microdilution (CLSI M07-A10) against Candida albicans. Include positive controls (e.g., fluconazole) and measure MIC after 48h .

- Mechanistic Insight : Combine with time-kill curves to determine bactericidal vs. bacteriostatic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.